(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
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Overview
Description
(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is an organic compound that belongs to the class of dioxins This compound features a dioxin ring fused with a benzene ring and a methanamine group attached to the dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with appropriate alkylating agents under controlled conditions. One common method involves the use of 1,2-dibromoethane and acetone, followed by the addition of hydrazine hydrate and phenyl isothiocyanate . The reaction conditions often include refluxing and subsequent purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3-propyl-2H-1,4-benzodioxin-3-yl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-2-7-12(8-13)9-14-10-5-3-4-6-11(10)15-12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
SKRCBSVFWKLKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC2=CC=CC=C2O1)CN |
Origin of Product |
United States |
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